![molecular formula C34H40N4O7S B2743981 N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide CAS No. 451464-71-4](/img/structure/B2743981.png)
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
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Description
N-(3,4-dimethoxyphenethyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C34H40N4O7S and its molecular weight is 648.78. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. A study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit significant broad-spectrum antitumor activity, with potencies exceeding that of the control, 5-fluorouracil (5-FU). These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, and leukemia cell lines, suggesting their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Quinazolinone derivatives have also been synthesized and tested for antimicrobial and anticonvulsant activities. Among these compounds, some have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity. This dual-functionality suggests their potential as leads for developing new therapeutics in these areas (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Pharmacological Applications
Specific 4-aminoquinoline derivatives, closely related in structure to the query compound, have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines. This research indicates the potential of 4-aminoquinoline compounds as prototypes for developing new anticancer agents, suggesting a possible research avenue for exploring the therapeutic applications of the query compound (Haiwen Zhang et al., 2007).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-42-27-13-11-23(20-29(27)44-3)15-17-35-31(39)10-7-19-38-33(41)25-8-5-6-9-26(25)37-34(38)46-22-32(40)36-18-16-24-12-14-28(43-2)30(21-24)45-4/h5-6,8-9,11-14,20-21H,7,10,15-19,22H2,1-4H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSAZTUTGBJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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